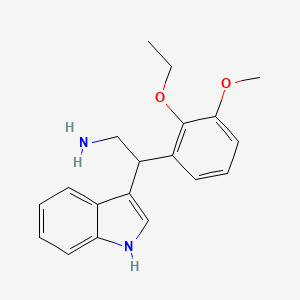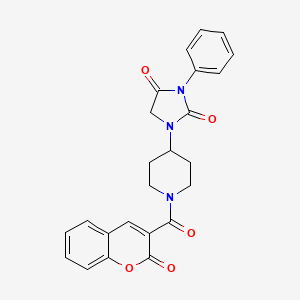![molecular formula C10H14 B2634757 2-Ethynylbicyclo[2.2.2]octane CAS No. 2110251-51-7](/img/structure/B2634757.png)
2-Ethynylbicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynylbicyclo[2.2.2]octane is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.2]octane framework with an ethynyl group attached to the second carbon atom. This compound is known for its rigidity and strain-free system, making it an interesting subject for various chemical studies .
作用機序
Target of Action
It’s structurally similar to certain inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-hsd1) .
Mode of Action
Its synthesis involves a tandem reaction that allows rapid access to a wide range of bicyclo[222]octane-1-carboxylates .
Biochemical Pathways
It’s structurally similar to certain inhibitors of the enzyme 11β-hsd1 , which plays a crucial role in the conversion of inactive cortisone to active cortisol, a key hormone involved in various metabolic processes.
Pharmacokinetics
It’s known that the 2-oxabicyclo[222]octane core, when incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), leads to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Result of Action
When the 2-oxabicyclo[222]octane core is incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), it leads to the creation of new bioactive analogs of these drugs .
Action Environment
It’s known that the physicochemical properties of molecules can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
生化学分析
Biochemical Properties
It is known that the bicyclo[2.2.2]octane class, to which this compound belongs, has been explored for its potential in drug discovery
Cellular Effects
It is known that similar compounds have been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), leading to improved physicochemical properties
Molecular Mechanism
It is known that similar compounds have been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), leading to improved physicochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylbicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, and the ethynyl group is introduced through subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for 2-Ethynylbicyclo[22The process involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane species, which can then be further derivatized .
化学反応の分析
Types of Reactions
2-Ethynylbicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated bicyclo[2.2.2]octane derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Ethynylbicyclo[2.2.2]octane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of polymers and other industrially relevant materials
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the ethynyl group but shares the same core structure.
1,4-Diazabicyclo[2.2.2]octane: Contains nitrogen atoms in the bicyclic framework.
Spiro[5.5]undecane: Another bicyclic compound with a different ring system.
Uniqueness
2-Ethynylbicyclo[2.2.2]octane is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for functionalization. This makes it a valuable compound for synthetic chemistry and various applications .
特性
IUPAC Name |
2-ethynylbicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h1,8-10H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEKDYRLRMUPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC2CCC1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2110251-51-7 |
Source


|
| Record name | 2-ethynylbicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)



![N-[3-(1-benzofuran-2-yl)propyl]-2-bromobenzamide](/img/structure/B2634680.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2634681.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2634686.png)
![ethyl 5-(2-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634688.png)

![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid](/img/structure/B2634691.png)


![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)
![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)
